N-cyclohexyl-N,4-dimethylbenzamide
Overview
Description
N-cyclohexyl-N,4-dimethylbenzamide is an organic compound with the molecular formula C15H21NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclohexyl group and a 4-dimethylbenzene group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N,4-dimethylbenzamide typically involves the reaction of 4-dimethylbenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N,4-dimethylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, particularly at the para position relative to the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-cyclohexyl-N,4-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylbenzamide: Lacks the 4-dimethyl substitution on the benzene ring.
N-methyl-N,4-dimethylbenzamide: Substitutes the cyclohexyl group with a methyl group.
N-cyclohexyl-N-methylbenzamide: Combines the cyclohexyl and methyl substitutions without the 4-dimethyl group.
Uniqueness
N-cyclohexyl-N,4-dimethylbenzamide is unique due to the presence of both the cyclohexyl and 4-dimethylbenzene groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and distinct reactivity patterns compared to its analogs.
Properties
IUPAC Name |
N-cyclohexyl-N,4-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-8-10-13(11-9-12)15(17)16(2)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLQWUWUGWDRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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